2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride

Description

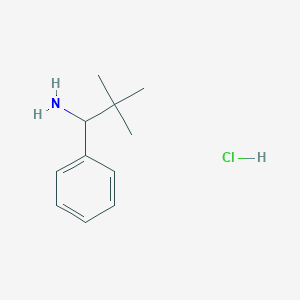

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethyl-1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8,10H,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOFDSTXFQCVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Reactivity and Mechanistic Derivatization Studies of 2,2 Dimethyl 1 Phenylpropan 1 Amine Hydrochloride

Mechanistic Investigations of Amine Functional Group Transformations

The primary amine group is the most reactive site in 2,2-dimethyl-1-phenylpropan-1-amine (B1308828), governing its behavior in a variety of chemical transformations.

The nitrogen atom of the primary amine in 2,2-dimethyl-1-phenylpropan-1-amine possesses a lone pair of electrons, rendering it nucleophilic. Its nucleophilicity is a key factor in reactions such as alkylation, acylation, and the formation of imines. However, the bulky 2,2-dimethylpropyl group (tert-butyl group) adjacent to the amine-bearing carbon introduces significant steric hindrance. This steric bulk modulates the accessibility of the nitrogen's lone pair, thereby influencing the rates of its nucleophilic reactions.

Protonation of the amine nitrogen is a fundamental acid-base reaction. The dynamics of this process are rapid and reversible. In the presence of a proton donor (acid), the lone pair on the nitrogen readily accepts a proton to form the corresponding ammonium (B1175870) salt, 2,2-dimethyl-1-phenylpropan-1-aminium hydrochloride. The stability of this protonated form is a key determinant of the amine's basicity.

The basicity of an amine is quantified by the pKa of its conjugate acid. For simple alkylamines, pKa values typically fall in the range of 9.5 to 11.0. msu.edu The specific pKa of 2,2-dimethyl-1-phenylpropan-1-amine's conjugate acid is influenced by both electronic and steric factors. The phenyl group, being weakly electron-withdrawing, can slightly decrease the basicity compared to a simple alkylamine. Conversely, the alkyl framework is electron-donating, which tends to increase basicity.

In non-aqueous systems, the acid-base equilibrium is highly dependent on the nature of the solvent. The solvent's polarity, protic or aprotic nature, and its ability to solvate the amine and its protonated form all play a critical role in determining the position of the equilibrium. Understanding these equilibria is crucial for controlling reaction pathways in organic synthesis. nih.gov The development of acidochromic probes has provided a method for spectrophotometrically determining the acidity of a medium and the equilibrium constants of acids in non-aqueous solvents. nih.gov

Table 1: Factors Influencing the Basicity of 2,2-Dimethyl-1-phenylpropan-1-amine

| Factor | Effect on Basicity | Rationale |

| Alkyl Group | Increase | The electron-donating nature of the alkyl framework increases electron density on the nitrogen atom. |

| Phenyl Group | Decrease | The weakly electron-withdrawing nature of the phenyl group can slightly reduce the electron density on the nitrogen. |

| Steric Hindrance | Decrease | The bulky tert-butyl group can hinder the approach of a proton to the nitrogen atom, slightly lowering its effective basicity. |

| Solvent | Varies | The polarity and protic/aprotic nature of the solvent significantly impact the solvation and stability of the amine and its conjugate acid. |

Regioselective and Stereoselective Functionalization of the Phenylpropane Skeleton

Beyond the reactivity of the amine group, the phenylpropane skeleton offers opportunities for selective functionalization.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. researchgate.net The substituent already present on the ring dictates the position of the incoming electrophile. The -(CH(NH2)CH(CH3)3) group attached to the phenyl ring in 2,2-dimethyl-1-phenylpropan-1-amine is generally considered an activating group and an ortho-, para-director. This is due to the electron-donating nature of the alkyl chain.

Theoretical studies, often employing computational methods, can predict the most likely sites for electrophilic attack. nih.gov These calculations typically involve assessing the electron density at different positions on the aromatic ring and the stability of the intermediate carbocations (sigma complexes) formed during the reaction. For the phenylpropane skeleton of this amine, theoretical models would likely predict that electrophiles will preferentially add to the ortho and para positions of the phenyl ring. The steric bulk of the -(CH(NH2)CH(CH3)3) group might lead to a preference for substitution at the less hindered para position over the ortho positions.

The primary amine of 2,2-dimethyl-1-phenylpropan-1-amine can be selectively alkylated and acylated.

Alkylation: The introduction of alkyl groups onto the amine nitrogen can proceed via reaction with alkyl halides. However, these reactions can be difficult to control, often leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium salts. nih.gov More selective methods may involve reductive amination with aldehydes or ketones. The use of greener methylating agents like dimethyl carbonate (DMC) with specific catalysts, such as Cu-Zr bimetallic nanoparticles, has been explored for the selective N-methylation of various amines. nih.gov

Acylation: The reaction of the amine with acylating agents, such as acid chlorides or anhydrides, is a common method for forming amides. This reaction is generally easier to control than alkylation, and typically proceeds to give the mono-acylated product in good yield. The resulting amide is significantly less basic and nucleophilic than the starting amine.

Table 2: Common Reagents for Selective Functionalization of the Amine Nitrogen

| Reaction Type | Reagent Class | Specific Examples | Product |

| Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Secondary or Tertiary Amine |

| Aldehydes/Ketones (Reductive Amination) | Formaldehyde, Acetone | Secondary or Tertiary Amine | |

| Green Methylating Agents | Dimethyl Carbonate (DMC) | N-methylated Amine | |

| Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Amide |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride | Amide |

Complex Molecule Synthesis via Derivatization

2,2-Dimethyl-1-phenylpropan-1-amine serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and material science fields. Its primary amine functionality allows for its incorporation into larger molecular scaffolds through reactions like amide bond formation and reductive amination.

The chiral nature of this amine makes it a potential candidate for use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled. While its specific application as a chiral auxiliary is not extensively documented in readily available literature, its structural features are similar to other phenylalkylamines that are used for this purpose.

Derivatization of the amine can also lead to the formation of various heterocyclic compounds. The reaction of primary amines with dicarbonyl compounds or their equivalents can be a route to nitrogen-containing heterocycles. For example, the reaction with a 1,4-dicarbonyl compound could lead to the formation of a substituted pyrrole (B145914).

Formation of Heterocyclic Ring Systems Involving the Amine Moiety

The primary amine group of 2,2-Dimethyl-1-phenylpropan-1-amine is a versatile nucleophilic center, making it a valuable precursor in the synthesis of various nitrogen-containing heterocyclic systems. The reactivity of the amine allows it to participate in a range of cyclization and condensation reactions with suitable bifunctional electrophiles. Research into analogous primary amines has demonstrated several key strategies for constructing heterocyclic rings, which are applicable to this compound.

One fundamental approach is the Paal-Knorr synthesis for the formation of substituted pyrroles. This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. In this context, 2,2-Dimethyl-1-phenylpropan-1-amine would react with a compound like 2,5-hexanedione (B30556) under acidic or neutral conditions, leading to the formation of a five-membered N-substituted pyrrole ring. The steric bulk imparted by the 2,2-dimethylpropyl group can influence the reaction kinetics and the stability of the resulting heterocyclic product.

Similarly, the amine moiety can be utilized in the synthesis of pyridines and other six-membered heterocycles. For instance, in reactions analogous to the Hantzsch pyridine (B92270) synthesis, it can act as the nitrogen source, condensing with a β-dicarbonyl compound (like ethyl acetoacetate) and an aldehyde. Furthermore, the amine can undergo reactions with various other substrates to form a diverse library of heterocycles. researchgate.net This includes N-alkylation of existing NH-azoles, such as pyrazole, imidazole, and 1,2,4-triazole, where the amine displaces a leaving group to incorporate its structure into the final molecule. researchgate.net

The following table summarizes representative examples of heterocyclic ring-forming reactions where primary amines are key reactants.

| Reaction Name | Reactant Type | Resulting Heterocycle |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Substituted Pyrrole |

| Hantzsch Pyridine Synthesis | β-Dicarbonyl Compound & Aldehyde | Dihydropyridine |

| Pictet-Spengler Reaction | Carbonyl Compound (e.g., Aldehyde) | Tetrahydroisoquinoline |

| Bischler-Napieralski Reaction | Acylated β-phenylethylamine | Dihydroisoquinoline |

These reactions highlight the utility of the amine functionality in constructing complex molecular scaffolds, forming the basis for further derivatization and study. The specific reaction conditions, such as solvent, temperature, and catalyst, are critical in directing the reaction toward the desired heterocyclic product.

Cross-Coupling Reactions and Palladium-Mediated Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency and selectivity. The primary amine in 2,2-Dimethyl-1-phenylpropan-1-amine serves as an excellent nucleophile in various palladium-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a prominent example of a palladium-mediated transformation for forming C-N bonds. In this reaction, the amine can be coupled with aryl halides or triflates in the presence of a palladium catalyst and a suitable base. This allows for the synthesis of N-aryl derivatives of 2,2-Dimethyl-1-phenylpropan-1-amine, significantly expanding its structural diversity. The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for achieving high yields and accommodating the steric hindrance of the amine's neopentyl-like framework.

Furthermore, the amine can participate in palladium-assisted multicomponent processes. nih.gov For example, it can be incorporated into cascade reactions that form complex heterocyclic structures in a single step. One such sequence could involve an initial palladium-catalyzed amination followed by an intramolecular cyclization. For instance, a reaction with an appropriately substituted aryl halide could be designed to undergo a subsequent intramolecular C-H activation or a Heck-type reaction to form fused ring systems. researchgate.net

Palladium catalysts are also employed in the Mizoroki-Heck reaction, which forms a C-C bond between an aryl halide and an alkene. While the amine itself is not directly incorporated into the new C-C bond, related amine-containing ligands and substrates are integral to such transformations, and the amine moiety can be part of a larger molecule undergoing this reaction. researchgate.net For example, a palladium complex bearing a ligand derived from a similar diamine structure has shown catalytic activity in the Mizoroki-Heck reaction. researchgate.net

The table below outlines key palladium-mediated reactions applicable to primary amines.

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | C(aryl)-N | Pd(dba)₂ + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) |

| Heck-aza-Michael Reaction | Aryl Halide + Amine + Michael Acceptor | C-C and C-N | Pd₂(dba)₃ + Ligand + Base |

| Sonogashira-Hydroamination | Dihalogeno Substrate + Amine + Alkyne | C-C and C-N | Pd(PPh₃)₄ + CuI + Base |

| Intramolecular C-H Amination | Amine with ortho-positioned C-H bond | C-N (in a ring) | Pd(OAc)₂ + Oxidant (e.g., Cu(OAc)₂) |

These transformations underscore the potential of 2,2-Dimethyl-1-phenylpropan-1-amine as a building block in advanced organic synthesis, driven by the power and versatility of palladium catalysis.

Studies on Stability and Degradation Pathways under Controlled Research Conditions

Understanding the stability and degradation of a chemical compound is critical for its application in research. For 2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride, its stability profile is dictated by the inherent reactivity of the benzylic amine structure and its nature as a hydrochloride salt. Controlled studies, often referred to as forced degradation or stress testing, are employed to identify potential degradation pathways.

The primary routes of degradation for a compound of this class are typically oxidation, hydrolysis, and photolysis.

Oxidative Degradation: The benzylic carbon-hydrogen bond is susceptible to oxidation. Under oxidative stress (e.g., exposure to hydrogen peroxide or atmospheric oxygen, potentially with metal ion catalysis), the amine can be oxidized to the corresponding imine, which can subsequently hydrolyze to form 2,2-dimethyl-1-phenylpropan-1-one and ammonia (B1221849). Further oxidation of the aromatic ring can also occur under more aggressive conditions.

Hydrolytic Degradation: As a hydrochloride salt, the compound is generally stable against hydrolysis in aqueous solutions. The amine group is protonated at neutral and acidic pH, which protects it from acting as a nucleophile. However, under basic conditions (high pH), the free amine is generated, which could be more susceptible to other degradation pathways. The stability of pharmaceuticals can be significantly influenced by factors such as pH and moisture. researchgate.net

Photodegradation: Exposure to ultraviolet (UV) or visible light can induce degradation. The phenyl group is a chromophore that can absorb light energy, leading to the formation of reactive excited states. This can initiate radical-based degradation pathways, potentially leading to cleavage of the C-N bond or polymerization.

Forced degradation studies are typically conducted under conditions more severe than standard storage to accelerate decomposition and elucidate these pathways. The table below summarizes typical conditions used in such research.

| Stress Condition | Reagent/Parameter | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, Heat | Generally stable due to protonation |

| Basic Hydrolysis | 0.1 M NaOH, Heat | Formation of free base, potential for elimination or other reactions |

| Oxidation | 3% H₂O₂, Room Temperature | Oxidation to imine, subsequent hydrolysis to ketone |

| Thermal Degradation | Dry Heat (e.g., 80°C) | Decomposition, potential for dealkylation or rearrangement |

| Photodegradation | UV Light (e.g., 254 nm) | Radical-mediated C-N bond cleavage, phenyl ring reactions |

Kinetic studies of degradation can ascertain the shelf life of compounds under various environmental conditions. researchgate.net By identifying the degradation products through analytical techniques like HPLC-MS, a comprehensive stability profile can be established, which is essential for controlled research applications.

Advanced Structural Elucidation and Detailed Conformational Analysis

High-Resolution Spectroscopic Characterization for Stereochemical Assignment

Spectroscopic techniques are indispensable for elucidating the complex stereochemistry of chiral compounds. By combining various methods, a comprehensive picture of the molecule's structure in both solution and solid states can be achieved.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the connectivity and spatial relationships of atoms within a molecule. For 2,2-dimethyl-1-phenylpropan-1-amine (B1308828) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals and offers insights into the molecule's conformation in solution.

Two-dimensional NMR techniques are particularly valuable. For instance, Correlation Spectroscopy (COSY) would establish the scalar coupling network between protons, confirming the connectivity from the benzylic proton to the adjacent atoms. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds), which is instrumental in assigning quaternary carbons and piecing together the molecular framework.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for conformational analysis. harvard.edu It detects through-space interactions between protons that are in close proximity, typically within 5 Å. For 2,2-dimethyl-1-phenylpropan-1-amine, NOESY can reveal the preferred orientation of the bulky tert-butyl group relative to the phenyl ring and the amine group, providing critical data for determining the most stable solution-state conformers. The presence or absence of cross-peaks between the benzylic proton and the ortho-protons of the phenyl ring, or between the tert-butyl protons and the phenyl ring, would define the rotational conformation around the C-C and C-N bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D-NMR Correlations for 2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| Phenyl-H (ortho) | ~7.4-7.6 | ~128-130 | C(ipso), C(benzylic) | Benzylic-H, Phenyl-H (meta) |

| Phenyl-H (meta, para) | ~7.3-7.5 | ~128-130 | C(ortho), C(para) | Phenyl-H (ortho) |

| Benzylic-H | ~4.0-4.5 | ~60-65 | C(ipso), C(ortho), C(tert-butyl) | Phenyl-H (ortho), NH₃⁺ |

| NH₃⁺ | ~8.5-9.5 (broad) | N/A | C(benzylic) | Benzylic-H |

| tert-Butyl-H | ~1.0-1.2 | ~25-30 | C(quat), C(benzylic) | Benzylic-H (conformation dependent) |

| Quaternary-C | N/A | ~35-40 | N/A | N/A |

Chiroptical spectroscopy techniques are essential for the non-ambiguous determination of a molecule's absolute configuration. nih.govmdpi.com These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. rsc.orgnih.gov

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): These techniques probe the electronic transitions of the molecule. rsc.org The phenyl group in 2,2-dimethyl-1-phenylpropan-1-amine acts as a chromophore, giving rise to characteristic Cotton effects in the ECD spectrum. By comparing the experimentally measured ECD or ORD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the sample can be definitively assigned. nih.gov

The successful application of these chiroptical methods relies heavily on the accuracy of quantum chemical calculations to predict the spectra for different conformers and then produce a Boltzmann-weighted average spectrum for comparison with experimental data. mdpi.com

Advanced mass spectrometry (MS) techniques, such as those coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) and employing high-resolution analyzers (e.g., Time-of-Flight, Orbitrap), are vital for confirming the molecular weight and elucidating fragmentation pathways. For 2,2-dimethyl-1-phenylpropan-1-amine, electron ionization (EI) would likely induce characteristic fragmentation patterns.

The primary fragmentation pathway for aliphatic amines is typically α-cleavage, involving the breaking of a bond adjacent to the nitrogen atom. miamioh.eduyoutube.com In this molecule, the most probable α-cleavage would be the homolytic cleavage of the bond between the benzylic carbon and the tert-butyl-bearing carbon. This would lead to the loss of a tert-butyl radical (57 Da) and the formation of a resonance-stabilized iminium cation. Another significant fragmentation would be the loss of the phenyl group, leading to a different fragment ion. High-resolution mass spectrometry allows for the determination of the exact mass of these fragments, confirming their elemental composition and providing strong evidence for the proposed fragmentation mechanisms.

Table 2: Predicted Key Mass Spectrometry Fragments for 2,2-Dimethyl-1-phenylpropan-1-amine

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 163 | [C₁₁H₁₇N]⁺• | Molecular Ion (Free Base) |

| 148 | [C₁₀H₁₄N]⁺ | Loss of •CH₃ (from tert-butyl) |

| 106 | [C₇H₈N]⁺ | α-cleavage, loss of •C(CH₃)₃ |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of C-C bond next to the ring |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

X-ray Crystallography for Solid-State Conformations and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the absolute configuration (if a suitable heavy atom is present or anomalous dispersion is used).

Additionally, weaker C-H···Cl⁻ and C-H···π interactions may also be present, further stabilizing the crystal structure. The analysis would detail the geometry of these hydrogen bonds (distances and angles) and describe how they link the cations and anions into one-, two-, or three-dimensional networks. researchgate.net The conformation of the molecule in the solid state, including the torsion angles defining the orientation of the phenyl and tert-butyl groups, would be precisely determined.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration for solid-state materials, particularly pharmaceuticals. soton.ac.ukrsc.org Amine hydrochloride salts are known to exhibit polymorphism, where different crystal forms can arise from variations in crystallization conditions (e.g., solvent, temperature, pressure). figshare.com

Different polymorphs of this compound would display distinct crystal packing arrangements and hydrogen bonding networks. This could result in different physical properties, such as melting point, solubility, and stability. A comprehensive analysis would involve screening for different polymorphic forms through various crystallization techniques and characterizing them using methods like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared spectroscopy. soton.ac.uk While specific polymorphic studies on this particular compound are not widely reported, the potential for polymorphism is inherent to its structure as a flexible amine salt. figshare.com

Vibrational Spectroscopy for Conformational Fingerprinting and Dynamic Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed structural characterization of molecules. For a molecule with significant conformational flexibility like this compound, these methods provide a direct probe into the molecule's three-dimensional structure and dynamic behavior in various states. By analyzing the vibrational modes, which are sensitive to the local geometry and electronic environment, it is possible to identify and distinguish between different stable conformers. Computational methods, particularly Density Functional Theory (DFT), are frequently employed alongside experimental spectroscopy to provide a deeper understanding of the structure-spectra correlation. rsc.orgnih.gov

The conformational landscape of 2,2-Dimethyl-1-phenylpropan-1-amine is primarily defined by the rotation around the single bonds within its backbone. The key dihedral angles that give rise to different rotamers are:

τ1 (C-C-C-N): Rotation around the bond connecting the chiral carbon to the nitrogen atom.

τ2 (Ph-C-C-C): Rotation around the bond between the phenyl ring and the chiral carbon.

The presence of the bulky tert-butyl group (2,2-dimethyl) imposes significant steric constraints, which likely limits the number of energetically favorable conformers compared to less substituted phenethylamines like amphetamine. nih.govnih.gov Each stable conformer possesses a unique vibrational signature, or "fingerprint," in its IR and Raman spectra. These spectral differences arise because the vibrational frequencies and intensities of specific modes, particularly bending, rocking, and torsional modes, are highly dependent on the precise spatial arrangement of the atoms. rsc.org

Conformational Fingerprinting through Vibrational Mode Analysis

Key vibrational regions that are particularly sensitive to conformational changes in this compound include:

N-H⁺ Vibrations: The ammonium (B1175870) group (-NH₃⁺) gives rise to characteristic stretching and bending modes. The frequencies of the N-H⁺ bending (scissoring and rocking) modes are particularly sensitive to the local environment and hydrogen bonding interactions, which can differ between conformers.

C-H Vibrations: While C-H stretching modes of the phenyl ring and the aliphatic chain are typically found in well-defined regions, the C-H bending and rocking modes in the 1500-700 cm⁻¹ "fingerprint region" are highly coupled and conformer-dependent.

The table below presents a set of theoretically predicted vibrational frequencies for a representative conformer of this compound, based on DFT calculations performed on analogous structures like amphetamine and substituted phenols. rsc.orgnih.govresearcher.life These assignments highlight the types of vibrations expected for this molecule.

| Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Vibrational Mode Assignment (Potential Energy Distribution) |

|---|---|---|---|

| 3085 | Medium | Strong | ν(C-H) aromatic |

| 2960 | Strong | Strong | ν_as(C-H) of CH₃ |

| 2875 | Strong | Medium | ν_s(C-H) of CH₃ |

| 2600-3000 | Broad, Strong | Weak | ν(N-H⁺) ammonium stretching |

| 1605 | Medium | Strong | ν(C=C) phenyl ring stretching |

| 1585 | Medium | Medium | ν(C=C) phenyl ring stretching |

| 1495 | Strong | Weak | δ_as(N-H⁺) ammonium bending |

| 1470 | Strong | Medium | δ_as(C-H) of CH₃ bending (umbrella) |

| 1370 | Medium | Medium | δ_s(C-H) of CH₃ bending |

| 1150 | Medium | Weak | β(C-H) aromatic in-plane bending |

| 1030 | Medium | Strong | ν(C-N) stretching |

| 840 | Weak | Medium | ρ(N-H⁺) ammonium rocking |

| 760 | Strong | Weak | γ(C-H) aromatic out-of-plane bending |

| 700 | Strong | Weak | Phenyl ring out-of-plane deformation |

Note: ν = stretching, δ = bending/scissoring, ρ = rocking, β = in-plane bending, γ = out-of-plane bending, as = asymmetric, s = symmetric.

Dynamic Studies

Temperature-dependent vibrational spectroscopy can provide insights into the dynamic equilibrium between conformers. As the temperature changes, the relative populations of the conformers shift according to the Boltzmann distribution. This shift is reflected in the relative intensities of their corresponding "fingerprint" bands in the IR and Raman spectra. By analyzing these intensity changes, the enthalpy and entropy differences between the stable conformers can be determined experimentally.

Furthermore, advanced techniques such as two-dimensional infrared (2D-IR) spectroscopy could be applied to study the conformational dynamics on a picosecond timescale. This method can reveal the rates of interconversion between different rotamers and map the coupling between various vibrational modes, offering a detailed picture of the molecule's energy landscape and its fluctuations over time. arxiv.org For this compound, such studies would elucidate how the bulky tert-butyl group influences the energy barriers to rotation and the rates of conformational exchange.

Computational Chemistry and Theoretical Studies of 2,2 Dimethyl 1 Phenylpropan 1 Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy levels. These calculations are fundamental to understanding a molecule's intrinsic stability and chemical behavior. Methods like Density Functional Theory (DFT) are often used to balance computational cost and accuracy for molecules of this size. researchgate.net

The electronic reactivity of a molecule can be effectively described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.comresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. irjweb.commdpi.com These descriptors provide a theoretical framework for understanding the molecule's interactions.

Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table outlines the definitions of common reactivity descriptors. Specific calculated values for 2,2-Dimethyl-1-phenylpropan-1-amine (B1308828) hydrochloride are not available in the cited literature.

| Descriptor | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Represents the molecule's ability to attract electrons. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. mdpi.com |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -(EHOMO + ELUMO)/2) | Quantifies the energy lowering of a molecule when it accepts electrons, indicating its electrophilic nature. irjweb.commdpi.com |

While detailed studies providing these specific values for 2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride are not prevalent in the searched literature, the phenyl group and protonated amine would be the primary sites influencing these electronic properties.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP surface illustrates the electrostatic potential experienced by a positive test charge, with different colors indicating regions of varying electron density. researchgate.netwalisongo.ac.id

Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. researchgate.net

Blue Regions : Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.net

For the 2,2-Dimethyl-1-phenylpropan-1-amine cation, an MEP map would be expected to show a significant region of positive potential (blue) around the protonated ammonium (B1175870) group (-NH3+), making it a site for interaction with anions or nucleophiles. The phenyl ring would likely exhibit a more complex surface with regions of negative potential (delocalized π-electrons) above and below the plane of the ring, susceptible to electrophilic interactions. researchgate.net The bulky, nonpolar tert-butyl group would show a relatively neutral potential. Such maps are crucial for understanding intermolecular interactions, including how the molecule might interact with biological receptors. nih.gov

Conformational Analysis via Molecular Mechanics and Quantum Methods

The biological activity and physical properties of a flexible molecule like 2,2-Dimethyl-1-phenylpropan-1-amine are heavily dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers between them. researchgate.net

The potential energy surface (PES) can be explored computationally by performing torsional scans. mdpi.com This involves systematically rotating a specific dihedral angle while optimizing the rest of the molecular geometry to calculate the corresponding energy. mdpi.com This process identifies energy minima, which correspond to stable conformers (e.g., staggered conformations), and energy maxima, which represent the transition states between them (e.g., eclipsed conformations). mdpi.com For this molecule, the significant steric hindrance from the large tert-butyl group is expected to strongly influence the rotational barriers and the relative stability of different conformers.

Table 2: Key Rotatable Bonds for Conformational Analysis This table identifies the crucial bonds for conformational studies of 2,2-Dimethyl-1-phenylpropan-1-amine. Detailed energetic data from specific torsional scans are not available in the cited literature.

| Bond | Atoms Involved | Description |

| Torsion 1 | Phenyl Ring – Chiral Carbon | Rotation around this bond determines the orientation of the phenyl group relative to the amine and tert-butyl groups. |

| Torsion 2 | Chiral Carbon – Tert-butyl Group | Rotation around this bond alters the position of the bulky tert-butyl group, significantly impacting steric interactions. |

Conformational analysis performed in a vacuum (gas phase) may not accurately reflect the molecule's behavior in solution, where the vast majority of chemical and biological processes occur. Solvation effects can dramatically alter the relative energies of different conformers. researchgate.net The presence of a solvent, particularly a polar one like water, can stabilize conformations with larger dipole moments or those that can form favorable intermolecular interactions, such as hydrogen bonds. researchgate.net

For this compound, an ionic compound, solvation is particularly important. Water molecules would be expected to form a hydration shell around both the ammonium cation (via hydrogen bonding) and the chloride anion. These strong solute-solvent interactions can shift the conformational equilibrium compared to the gas phase, potentially favoring conformations that are less stable in isolation but are better stabilized by the solvent. Understanding these effects is critical for accurately predicting the molecule's behavior in an aqueous environment.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms and kinetics. This involves identifying the minimum energy path connecting reactants to products via a transition state. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.

For 2,2-Dimethyl-1-phenylpropan-1-amine, potential reactions for computational study could include:

Deprotonation: Modeling the transfer of a proton from the ammonium group to a base.

Nucleophilic Substitution: Investigating reactions at the benzylic carbon.

Theoretical modeling of these pathways would involve locating the geometry of the transition state and calculating its energy. The difference in energy between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. While this methodology is well-established, specific studies modeling reaction pathways for this compound were not identified in the provided search results.

Computational Elucidation of Stereoselective Reaction Mechanisms

Computational models can predict the transition state structures leading to different stereoisomers. The relative energies of these transition states determine the enantiomeric excess of the final product. For the synthesis of 2,2-Dimethyl-1-phenylpropan-1-amine, this would involve modeling the approach of a hydride donor to the imine intermediate formed from 2,2-dimethyl-1-phenylpropan-1-one. The steric hindrance imposed by the bulky tert-butyl group and the phenyl group would be a key factor in determining the facial selectivity of the hydride attack.

Table 1: Hypothetical Transition State Energy Comparison for the Stereoselective Reduction of the Imine Intermediate

| Transition State | Relative Energy (kcal/mol) | Predicted Major Stereoisomer |

| TS-(R) | 0.0 | (R)-2,2-Dimethyl-1-phenylpropan-1-amine |

| TS-(S) | +2.5 | - |

Note: This table is illustrative and based on general principles of stereoselective reductions. Actual values would require specific DFT calculations for this reaction.

Kinetic and Thermodynamic Parameter Predictions for Amine Reactions

Computational chemistry provides a robust framework for predicting the kinetic and thermodynamic parameters of chemical reactions, offering insights that complement experimental findings.

Kinetic and Thermodynamic Parameter Predictions for Amine Reactions

For reactions involving amines, such as their formation via reductive amination, computational methods can be used to calculate key parameters like activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG). researchgate.net These parameters are crucial for understanding reaction rates and equilibria. For example, in the reductive amination of polyalkylene glycol, a Langmuir-Hinshelwood kinetic model was established to reflect the effect of reactant concentrations on the reaction rate, and kinetic parameters such as the rate constant and activation energy were obtained under high pressure. researchgate.net

Table 2: Predicted Thermodynamic and Kinetic Parameters for a General Reductive Amination Reaction

| Parameter | Predicted Value | Significance |

| Activation Energy (Ea) | 15-25 kcal/mol | Determines the reaction rate. |

| Enthalpy of Reaction (ΔH) | -10 to -20 kcal/mol | Indicates an exothermic reaction. |

| Gibbs Free Energy (ΔG) | -5 to -15 kcal/mol | Indicates a spontaneous reaction. |

Note: These are typical ranges for reductive amination reactions and actual values for 2,2-Dimethyl-1-phenylpropan-1-amine synthesis would require specific calculations.

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, Electrostatic Effects)

Non-covalent interactions play a critical role in determining the structure, stability, and function of molecules. In the case of this compound, hydrogen bonding and electrostatic interactions are particularly significant.

Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are employed to visualize and quantify these weak interactions. nih.govrsc.org These methods can reveal the nature and strength of hydrogen bonds, van der Waals forces, and steric repulsions within a molecule and between molecules.

Furthermore, the interaction of the chiral amine with other molecules, such as in a biological receptor, is governed by a complex interplay of non-covalent forces. Computational docking studies, which predict the preferred orientation of one molecule to a second when bound to each other, rely heavily on the accurate modeling of these interactions. nih.gov

Table 3: Typical Hydrogen Bond Parameters in Amine Hydrochloride Salts from Computational Analysis

| Interaction | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |

| N-H···Cl | 2.9 - 3.2 | -5 to -15 |

| C-H···Cl | 3.5 - 3.8 | -1 to -3 |

| π-π stacking | 3.4 - 3.8 | -2 to -5 |

Note: These values are representative of interactions found in similar organic hydrochloride salts and are intended to be illustrative.

Applications in Organic Synthesis and Advanced Materials Science Research

Precursor for Advanced Organic Materials and Functional Polymers (Hypothetical)

Synthesis of Amine-Functionalized Smart Materials

There is no available scientific literature or data indicating the use of 2,2-Dimethyl-1-phenylpropan-1-amine (B1308828) hydrochloride in the synthesis of amine-functionalized smart materials. Research in this area typically involves other functional amines that are polymerized or grafted onto material surfaces to impart stimuli-responsive properties.

Role in Supramolecular Assembly Research

Future Research Directions and Unexplored Avenues for 2,2 Dimethyl 1 Phenylpropan 1 Amine Hydrochloride

Development of Novel and Highly Efficient Enantioselective Synthetic Routes

The production of enantiomerically pure chiral amines is a cornerstone of the pharmaceutical and fine chemical industries. While classical synthetic routes to 2,2-dimethyl-1-phenylpropan-1-amine (B1308828) hydrochloride exist, the development of more efficient and highly enantioselective methods remains a critical area of future research.

Biocatalysis, particularly the use of engineered enzymes, offers a promising avenue for the asymmetric synthesis of sterically hindered primary amines. nih.govnih.gov Transaminases (TAs) have emerged as powerful tools for the conversion of prochiral ketones to chiral amines with high enantioselectivity. nih.gov However, the bulky neopentyl group adjacent to the stereocenter in the precursor ketone of 2,2-dimethyl-1-phenylpropan-1-amine presents a significant challenge for many wild-type enzymes. scispace.com

Future research should focus on the protein engineering of amine transaminases to enhance their activity and selectivity towards such sterically demanding substrates. frontiersin.orgrsc.org By modifying the active site of these enzymes, it may be possible to create biocatalysts capable of accommodating the bulky substrate and facilitating highly efficient and enantioselective amination. The development of thermotolerant fungal reductive aminases, which have shown a superior ability to use ammonia (B1221849) as the amine donor, could also be explored for the synthesis of a broad range of primary amines, potentially including 2,2-dimethyl-1-phenylpropan-1-amine. rsc.org

The following table summarizes potential biocatalytic approaches for the enantioselective synthesis of 2,2-Dimethyl-1-phenylpropan-1-amine:

| Biocatalytic Approach | Key Advantages | Research Focus |

| Engineered Transaminases | High enantioselectivity, mild reaction conditions, environmentally benign. | Protein engineering to expand substrate scope for sterically hindered ketones. |

| Reductive Aminases | Use of ammonia as a cheap and readily available amine donor. | Screening and engineering of thermotolerant fungal enzymes for activity towards the target ketone. |

| Imine Reductases (IREDs) | Biocatalytic reduction of pre-formed imines, offering an alternative to reductive amination. | Discovery and engineering of IREDs capable of reducing the sterically hindered imine precursor. acs.org |

Exploration of Underutilized Reactivity Profiles for New Chemical Transformations

The significant steric hindrance imparted by the 2,2-dimethylpropyl (neopentyl) group in 2,2-dimethyl-1-phenylpropan-1-amine hydrochloride dictates its reactivity, often limiting its participation in reactions that are facile for less hindered primary amines. However, this steric bulk can also be leveraged to achieve unique chemical transformations.

One area of largely unexplored potential is the use of this amine in directing C-H activation reactions. researchgate.net The development of directing groups that can be temporarily installed on the amine could enable the functionalization of otherwise unreactive C-H bonds in various substrates. The steric bulk of the amine could play a crucial role in controlling the regioselectivity of such transformations. For instance, a template-based approach could be designed to direct the meta-C–H activation of aromatic rings in substrates bearing the 2,2-dimethyl-1-phenylpropan-1-aminomethyl moiety. nih.gov

Furthermore, the unique electronic and steric properties of this amine could be exploited in the synthesis of novel heterocyclic compounds. The development of multicomponent reactions where 2,2-dimethyl-1-phenylpropan-1-amine acts as a key building block could lead to the discovery of new molecular scaffolds with potential applications in medicinal chemistry and materials science.

Integration into Innovative Catalytic Systems for Sustainable Chemistry

The principles of sustainable chemistry call for the development of catalytic systems that are efficient, selective, and recyclable. nih.gov Chiral amines are valuable components of organocatalysts and ligands for metal-catalyzed reactions. The integration of this compound into such systems is a promising area for future investigation.

Moreover, 2,2-dimethyl-1-phenylpropan-1-amine can be utilized as a chiral ligand in asymmetric metal catalysis. researchgate.net The steric bulk of the ligand can have a profound impact on the enantioselectivity of the catalyzed reaction. Research in this area should focus on the design and synthesis of novel ligands derived from this amine and their application in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The use of these catalysts in environmentally benign solvents like water would further enhance the sustainability of these processes.

Potential applications in sustainable catalysis are outlined in the table below:

| Catalytic System | Role of 2,2-Dimethyl-1-phenylpropan-1-amine | Potential Benefits |

| Recyclable Organocatalysts | Chiral backbone for the synthesis of recoverable catalysts. | Reduced catalyst waste, lower process costs, and simplified product purification. |

| Asymmetric Metal Catalysis | Chiral ligand to induce enantioselectivity in metal-catalyzed reactions. | Access to enantiomerically pure products with high efficiency and selectivity. |

| Catalysis in Green Solvents | Component of catalysts designed for use in sustainable media like water. | Reduced environmental impact and improved safety of chemical processes. |

Computational Predictions Guiding the Discovery of New Chemical Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and catalytic performance. nih.gov The application of computational methods to this compound can provide valuable insights and guide the experimental discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the transition states of potential reactions involving this amine, providing a deeper understanding of its reactivity and selectivity. researchgate.netmdpi.com Such studies can help in the rational design of new catalysts and the prediction of the outcomes of novel chemical transformations. For example, computational modeling could be used to design a chiral ligand based on the 2,2-dimethyl-1-phenylpropan-1-amine scaffold that would be optimal for a specific metal-catalyzed asymmetric reaction. mdpi.com

Q & A

What are the critical steps and conditions for synthesizing 2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride with high purity?

Basic Research Question

The synthesis typically involves a multi-step reaction starting from aromatic precursors. Key considerations include:

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates and enhance reaction efficiency .

- Catalysts : Transition metal catalysts (e.g., palladium or copper salts) may be employed to facilitate coupling or reduction steps .

- Temperature Control : Maintaining temperatures between 0–25°C during sensitive steps (e.g., amine salt formation) minimizes side reactions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures high purity (>95%) .

Which analytical techniques are most effective for characterizing this compound?

Basic Research Question

A combination of spectroscopic and chromatographic methods is essential:

| Technique | Parameters | Application |

|---|---|---|

| ¹H/¹³C NMR | δ 1.2–1.5 (geminal dimethyl groups) | Confirms alkyl chain and aromatic substitution |

| IR Spectroscopy | ~2500 cm⁻¹ (N-H stretch of amine salt) | Identifies protonated amine functionality |

| Mass Spectrometry | m/z 195 [M-Cl]⁺ | Validates molecular ion and fragmentation |

| HPLC | C18 column, 0.1% TFA in mobile phase | Quantifies purity and detects impurities |

How can researchers optimize reaction conditions to minimize side products during synthesis?

Advanced Research Question

Optimization involves systematic variation of:

- Reagent Stoichiometry : Excess amine precursors reduce incomplete alkylation .

- pH Control : Maintaining acidic conditions (pH 3–4) during salt formation prevents free amine volatility .

- Catalyst Loading : 5–10 mol% palladium catalysts improve yield in cross-coupling steps without over-oxidation .

- Kinetic Monitoring : In situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .

What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Advanced Research Question

Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Multi-Solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals and confirms connectivity .

- Spiking Experiments : Add authentic samples of suspected impurities to isolate anomalous peaks .

How is the stability of this compound assessed under varying storage conditions?

Basic Research Question

Stability studies involve:

- Accelerated Degradation : Heat (40–60°C) and humidity (75% RH) over 4–8 weeks to simulate long-term storage .

- LC-MS Monitoring : Detect degradation products (e.g., free amine or oxidized species) .

- Light Sensitivity : UV-vis spectroscopy identifies photo-degradation pathways .

What methodologies validate the enantiomeric purity of this compound?

Advanced Research Question

Chiral resolution techniques include:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- Polarimetry : Compare optical rotation with literature values (e.g., [α]²⁵D = +15° for R-enantiomer) .

- NMR Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces enantiomer-specific shifts .

How can researchers investigate the compound’s interaction with biological targets (e.g., receptors)?

Advanced Research Question

Pharmacological studies require:

- Radioligand Binding Assays : Use ³H-labeled analogs to quantify affinity for receptors like 5-HT7 (IC₅₀ < 100 nM observed in biphenyl analogs) .

- Molecular Docking : Simulate binding poses using software (e.g., AutoDock Vina) with crystal structures of target proteins .

- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .

What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?

Advanced Research Question

Scale-up challenges include heat dissipation and mixing efficiency. Solutions:

- Flow Chemistry : Continuous reactors improve temperature control and reduce batch variability .

- PAT (Process Analytical Technology) : In-line IR or Raman spectroscopy monitors critical parameters in real time .

- Design of Experiments (DoE) : Statistically optimizes variables (e.g., catalyst loading, solvent ratio) for robust yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.